TP0463518

描述

TP-0463518 is a pan hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. It inhibits human HIF-PH1 (Ki = 5.3 nM), as well as human HIF-PH2 and HIF-PH3 (IC50s = 18 and 63 nM, respectively). TP-0463518 (5 mg/kg) increases serum levels of erythropoietin (EPO) in mice. It also increases serum EPO levels in a 5/6 nephrectomy-induced rat model of chronic kidney disease when administered at a dose of 10 mg/kg.

TP0463518 is a novel, highly potent HIF prolyl hydroxylase (PHD) inhibitor. This compound competitively inhibited human PHD2 with a Ki value of 5.3 nM. This compound also inhibited human PHD1/3 with IC50 values of 18 and 63 nM as well as monkey PHD2 with an IC50 value of 22 nM. In normal mice and rats, this compound significantly increased the serum EPO levels at doses of 5 and 20 mg/kg, respectively.

生化分析

Biochemical Properties

TP0463518 is a competitive inhibitor of prolyl hydroxylase enzymes 1, 2, and 3. These enzymes play a crucial role in the hydroxylation of hypoxia-inducible factors (HIFs), which are transcription factors that respond to changes in cellular oxygen levels. By inhibiting prolyl hydroxylase, this compound stabilizes HIF-2 alpha in the liver, leading to increased production of erythropoietin (EPO) . This interaction is significant as it can influence iron metabolism and erythropoiesis, making this compound a potential therapeutic agent for conditions like anemia.

Cellular Effects

This compound has been shown to have profound effects on various cell types and cellular processes. In liver cells, this compound increases the expression of EPO mRNA and subsequently boosts EPO secretion . This effect is particularly notable in the context of anemia treatment, where increased EPO production can stimulate red blood cell formation. Additionally, this compound has been observed to enhance iron absorption in the intestine by upregulating divalent metal transporter 1 and duodenal cytochrome b expressions . These cellular effects highlight the compound’s potential in modulating iron metabolism and erythropoiesis.

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of prolyl hydroxylase enzymes, which prevents the hydroxylation and subsequent degradation of HIF-2 alpha. Stabilized HIF-2 alpha translocates to the nucleus, where it binds to hypoxia-responsive elements in the DNA, promoting the transcription of target genes such as EPO . This mechanism underscores the compound’s ability to modulate gene expression and protein synthesis in response to hypoxic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound can maintain its inhibitory effects on prolyl hydroxylase and stabilize HIF-2 alpha for extended periods, leading to prolonged increases in EPO production . Additionally, this compound has been observed to have a favorable safety profile, with no significant degradation or adverse effects reported in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses ranging from 10 mg/kg to 40 mg/kg has been shown to significantly increase EPO levels and improve anemia . Higher doses may lead to excessive EPO production and potential adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism and erythropoiesis. By inhibiting prolyl hydroxylase, the compound stabilizes HIF-2 alpha, which in turn upregulates genes involved in iron absorption and utilization . This includes the increased expression of divalent metal transporter 1 and duodenal cytochrome b, which facilitate iron uptake in the intestine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s interaction with prolyl hydroxylase enzymes occurs predominantly in the liver, where it exerts its effects on HIF-2 alpha stabilization and EPO production . Additionally, this compound has been shown to increase iron absorption in the intestine, suggesting its distribution to other tissues involved in iron metabolism.

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with prolyl hydroxylase enzymes. The stabilized HIF-2 alpha then translocates to the nucleus to exert its effects on gene transcription . This localization is crucial for the compound’s mechanism of action, as it allows for the modulation of hypoxia-responsive genes and subsequent physiological responses.

生物活性

TP0463518 is a novel prolyl hydroxylase (PHD) inhibitor developed by Taisho Pharmaceutical Co., Ltd. It has garnered attention for its potential therapeutic applications, particularly in the treatment of anemia related to chronic kidney disease (CKD). This article explores the biological activity of this compound, focusing on its mechanism of action, effects on erythropoietin (EPO) production, and relevant case studies.

Prolyl hydroxylases are enzymes that regulate the stability and activity of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. Under normoxic conditions, PHDs hydroxylate HIF-α subunits, leading to their degradation. In contrast, under hypoxic conditions or when PHDs are inhibited, HIF-α accumulates, translocates to the nucleus, and activates the transcription of target genes, including EPO.

This compound acts as a pan-inhibitor of PHD1, PHD2, and PHD3, thus promoting EPO production primarily in the liver rather than the kidneys. This selective induction is significant as it may provide a novel approach to treating renal anemia without the complications associated with renal EPO production.

Effects on Erythropoietin Production

Research indicates that this compound significantly enhances EPO production in animal models. A study conducted on healthy rats demonstrated that oral administration of this compound at 40 mg/kg increased hepatic HIF-2α levels from 0.27 to 1.53 fmol/mg and EPO mRNA expression by 1300-fold in the liver . In bilaterally nephrectomized rats, this compound raised serum EPO concentrations from undetectable levels to 180 pg/ml at a dose of 20 mg/kg .

Table 1: Summary of EPO Production Findings with this compound

| Parameter | Control Group | This compound (20 mg/kg) | This compound (40 mg/kg) |

|---|---|---|---|

| Serum EPO (pg/ml) | 0 | 180 | Not measured |

| Hepatic HIF-2α (fmol/mg) | 0.27 | Not measured | 1.53 |

| EPO mRNA Expression | Baseline | 22-fold increase | 1300-fold increase |

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound through various experimental models:

- Study on Nephrectomized Rats : Kato et al. reported that this compound stimulated EPO mRNA expression specifically in the liver of 5/6 nephrectomized rats but not in the kidneys. The study highlighted that repeated administration increased reticulocyte counts and hemoglobin levels over time .

- Pharmacological Implications : The findings suggest that this compound could serve as a therapeutic alternative for patients suffering from renal anemia by enhancing liver-derived EPO production without relying on kidney function .

- Comparison with Other PHD Inhibitors : In comparison to other PHD inhibitors like roxadustat, this compound has shown a distinct profile by preferentially increasing hepatic EPO levels rather than renal . This specificity may reduce potential side effects associated with kidney-targeted therapies.

属性

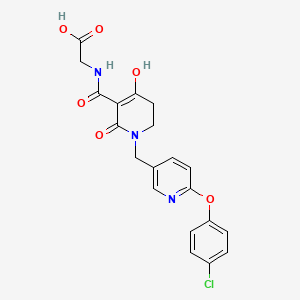

IUPAC Name |

2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMHKGLPKAQOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558021-37-6 | |

| Record name | TP-0463518 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TP-0463518 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。